molecular formula C23H17ClN2O3 B2444666 (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327183-01-6

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B2444666
CAS RN: 1327183-01-6
M. Wt: 404.85
InChI Key: YBJHXUMFGFJLKL-RWEWTDSWSA-N
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Description

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of ((2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that the compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell cycle progression and apoptosis. It has also been suggested that the compound may modulate the expression of certain genes involved in inflammation and oxidative stress pathways. Additionally, (this compound)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been shown to interact with certain neurotransmitter receptors and ion channels, suggesting its potential as a neuroprotective agent.
Biochemical and Physiological Effects:
(this compound)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been shown to exert various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell cycle progression and apoptosis, leading to the induction of cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in activated macrophages, indicating its potential as an anti-inflammatory agent. In addition, (this compound)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of ((2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is its potential as a multi-targeted therapeutic agent. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective activities, making it a promising candidate for the treatment of various diseases. However, one of the limitations of (this compound)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is its poor solubility in aqueous media, which can limit its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for (this compound)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide in vivo.

Future Directions

There are several future directions for the research on ((2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide. One of the directions is to further investigate its mechanism of action and identify its molecular targets. This can provide insights into the development of more potent and selective derivatives of (this compound)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide. Another direction is to evaluate the in vivo efficacy and toxicity of (this compound)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide in preclinical models. This can provide valuable information for the development of clinical trials for the treatment of various diseases. Additionally, the potential of (this compound)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide as a drug delivery system can be explored, given its poor solubility in aqueous media.

Synthesis Methods

The synthesis of ((2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves the reaction between 3-chloro-4-methoxyaniline and 2H-chromene-3-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain the pure compound.

Scientific Research Applications

((2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective activities in various in vitro and in vivo models. The compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has been found to induce cell cycle arrest and apoptosis in these cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in activated macrophages, indicating its potential as an anti-inflammatory agent. In addition, (this compound)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.

properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c1-28-21-12-11-17(14-19(21)24)26-23-18(13-15-7-5-6-10-20(15)29-23)22(27)25-16-8-3-2-4-9-16/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJHXUMFGFJLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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